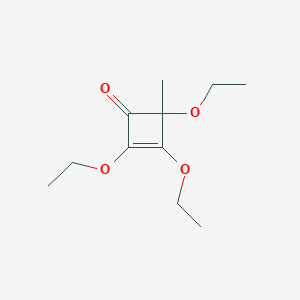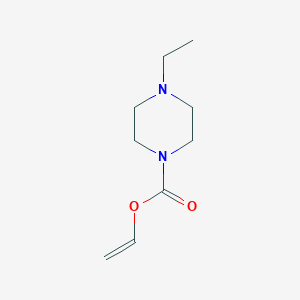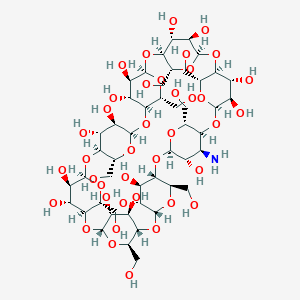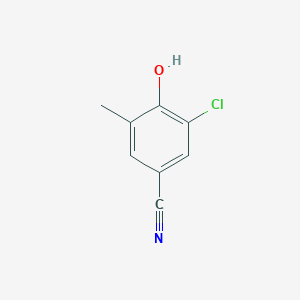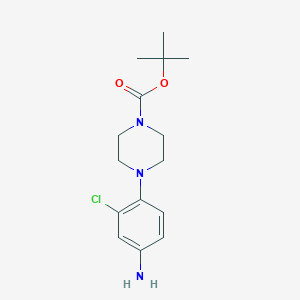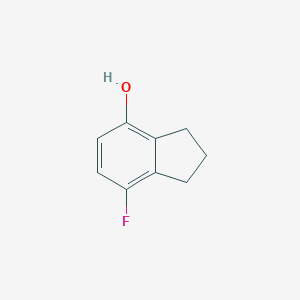
7-Fluoro-2,3-dihydro-1H-inden-4-ol
Descripción general
Descripción
Synthesis Analysis
Fluorinated compounds like "7-Fluoro-2,3-dihydro-1H-inden-4-ol" are typically synthesized through reactions that introduce the fluorine atom into the molecular structure at a desired position. A common approach involves starting with a precursor molecule that is structurally similar to the target compound and then performing a fluorination reaction. For example, research by Zajc (1999) describes the synthesis of a fluorinated benzo[a]pyrene derivative, highlighting the methodologies that could potentially be adapted for synthesizing compounds like "7-Fluoro-2,3-dihydro-1H-inden-4-ol" (Zajc, 1999).
Molecular Structure Analysis
The molecular structure of fluorinated indenol derivatives is characterized by the presence of a fluorine atom, which significantly affects the compound's electronic distribution and reactivity. X-ray crystallography and computational methods, such as Density Functional Theory (DFT), are commonly used to analyze the geometric and electronic structure of such molecules. For instance, studies like those by Thandra et al. (2020) utilize single-crystal X-ray diffraction and computational studies to understand the structural parameters of related fluorinated compounds (Thandra, Bojja, & Allikayala, 2020).
Chemical Reactions and Properties
Fluorinated indenol derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the electron-withdrawing effect of the fluorine atom. This characteristic can make the adjacent carbon atoms more susceptible to nucleophilic attacks. Research on similar fluorinated compounds provides insights into their reactivity patterns. For example, Paleta et al. (2000) discuss the nucleophilic reactions of fluorinated butenolides, which might offer parallels to the reactivity of "7-Fluoro-2,3-dihydro-1H-inden-4-ol" (Paleta, Volkov, & Hetflejš, 2000).
Physical Properties Analysis
The physical properties of "7-Fluoro-2,3-dihydro-1H-inden-4-ol," such as melting point, boiling point, solubility, and density, would be influenced by the fluorine atom's electronegativity and the overall molecular structure. Studies on related fluorinated compounds can provide valuable information. For instance, the research by Li et al. (2015) on a fluorinated phenol derivative discusses the compound's crystal structure and potential implications for its physical properties (Li, Shen, & Zhang, 2015).
Chemical Properties Analysis
The chemical properties of "7-Fluoro-2,3-dihydro-1H-inden-4-ol," such as acidity, basicity, and reactivity towards various reagents, would be affected by the fluorine atom's presence. Fluorine atoms can alter the acidity of adjacent hydrogen atoms and the reactivity of the molecule towards electrophiles and nucleophiles. Insights into these properties can be derived from studies on similar compounds, such as the work by Stavber et al. (1995), which explores the reactivity of a fluorinated reagent with alkenes (Stavber, Zupan, Poss, & Shia, 1995).
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Research into compounds with fluoro substituents, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, demonstrates their importance as intermediates in the synthesis of anticancer drugs. The fluoro group's presence is key to enhancing the biological activity and specificity of these compounds (Zhang et al., 2019).
Organic Light Emitting Diodes (OLEDs)
Fluoro derivatives in organic electronics, particularly in OLEDs, have shown significant improvements in device efficiency and operational stability. The introduction of fluoro substituents into oligomers used in OLEDs can significantly enhance the fluorescence quantum yields and influence the emission wavelengths, demonstrating the role of fluorination in tuning the electronic properties of organic materials (Li et al., 2007).
Antioxidant and Anticancer Properties
Studies on benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones have highlighted the potential of fluoro-substituted compounds in medical chemistry, showcasing significant antioxidant activities and selective cytotoxic effects against cancer cells. This indicates the promise of fluoro compounds in developing new therapeutic agents (Politanskaya et al., 2015).
Interaction Studies with Biological Molecules
The interaction of fluorinated compounds with biological molecules, such as the study on the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme, provides critical insights into how these molecules can influence biological systems at the molecular level. Such studies are essential for the design of molecules with specific biological functions (Hemalatha et al., 2016).
Fluorine in Organic Synthesis
The unique properties of fluorine atoms have made them valuable in various applications across science and technology, including pharmaceuticals and agrochemicals. The synthesis and functionalization of fluoroorganic compounds are areas of active research, with efforts focusing on both C-F bond formation and selective C-F bond activation (Amii & Uneyama, 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can result in a variety of therapeutic outcomes .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse depending on the specific targets and pathways involved .
Propiedades
IUPAC Name |
7-fluoro-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBECZUQIIUUOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571754 | |
| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,3-dihydro-1H-inden-4-ol | |
CAS RN |
161178-24-1 | |
| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)



![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
